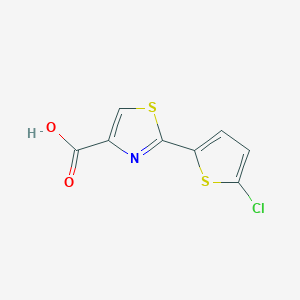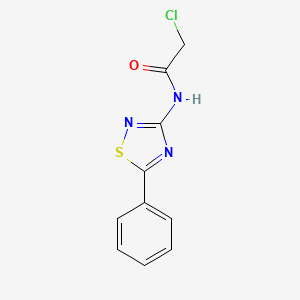
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Overview
Description
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound with the CAS Number: 885268-36-0 . It has a molecular weight of 253.71 .
Molecular Structure Analysis
The InChI Code for 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is1S/C10H8ClN3OS/c11-6-8 (15)12-10-13-9 (16-14-10)7-4-2-1-3-5-7/h1-5H,6H2, (H,12,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a solid compound with a molecular weight of 253.71 . Its IUPAC name is2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide .
Scientific Research Applications
-
Anticancer Activity
- Field : Medical and Pharmaceutical Research
- Application Summary : 1,3,4-thiadiazole derivatives, including “2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide”, have been studied for their potential as anticancer agents . These compounds have shown the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be synthesized in a lab and then tested in vitro (in a lab setting) and in vivo (in a living organism) for their anticancer effects .
- Results : Some studies have found that certain 1,3,4-thiadiazole derivatives show significant therapeutic potential . For example, one study found that certain derivatives showed considerable anticancer activity against Hep-2 cell lines .
-
Antibacterial Activity
- Field : Microbiology and Pharmaceutical Research
- Application Summary : 1,3,4-thiadiazole derivatives have also been studied for their antibacterial activity . These compounds have been found to have an inhibitory effect on various bacteria strains .
- Methods of Application : Similar to the anticancer application, the specific methods would depend on the specific study. Generally, these compounds would be synthesized and then tested against various bacteria strains in a lab setting .
- Results : One study found that certain 1,3,4-thiadiazole molecules had an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
properties
IUPAC Name |
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(16-14-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNFVGABWSAHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)
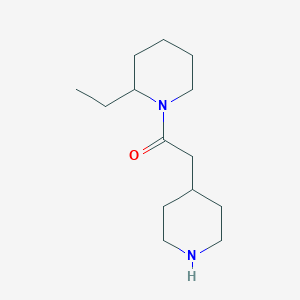
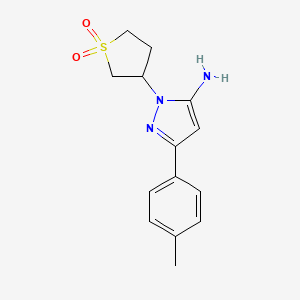
![6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1461531.png)


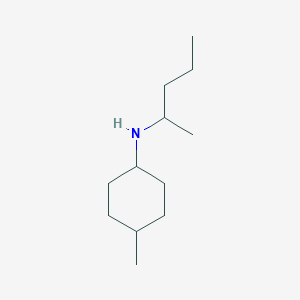
![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)

![[2-(Difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B1461543.png)
